molecular formula C18H16ClN5O2S B4752898 N-({5-[(2-amino-2-oxoethyl)sulfanyl]-4-phenyl-4H-1,2,4-triazol-3-yl}methyl)-4-chlorobenzamide

N-({5-[(2-amino-2-oxoethyl)sulfanyl]-4-phenyl-4H-1,2,4-triazol-3-yl}methyl)-4-chlorobenzamide

Cat. No.: B4752898
M. Wt: 401.9 g/mol
InChI Key: QYSNGHGLXOQNIX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-({5-[(2-amino-2-oxoethyl)sulfanyl]-4-phenyl-4H-1,2,4-triazol-3-yl}methyl)-4-chlorobenzamide is a complex organic compound that features a triazole ring, a phenyl group, and a chlorobenzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-({5-[(2-amino-2-oxoethyl)sulfanyl]-4-phenyl-4H-1,2,4-triazol-3-yl}methyl)-4-chlorobenzamide typically involves multi-step organic reactions. The process begins with the formation of the triazole ring, followed by the introduction of the phenyl group and the sulfanyl moiety. The final step involves the coupling of the triazole derivative with 4-chlorobenzamide under specific reaction conditions, such as the use of a base like potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF).

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

N-({5-[(2-amino-2-oxoethyl)sulfanyl]-4-phenyl-4H-1,2,4-triazol-3-yl}methyl)-4-chlorobenzamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The chlorobenzamide moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-({5-[(2-amino-2-oxoethyl)sulfanyl]-4-phenyl-4H-1,2,4-triazol-3-yl}methyl)-4-chlorobenzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-({5-[(2-amino-2-oxoethyl)sulfanyl]-4-phenyl-4H-1,2,4-triazol-3-yl}methyl)-4-chlorobenzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can trigger a cascade of biochemical events, leading to the desired therapeutic or biological effect.

Comparison with Similar Compounds

Similar Compounds

  • N-{5-[(2-amino-2-oxoethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}benzamide
  • N-{5-[(2-amino-2-oxoethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-3-methylbutanamide

Uniqueness

N-({5-[(2-amino-2-oxoethyl)sulfanyl]-4-phenyl-4H-1,2,4-triazol-3-yl}methyl)-4-chlorobenzamide is unique due to its specific structural features, such as the presence of the triazole ring and the chlorobenzamide moiety. These features confer distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

N-[[5-(2-amino-2-oxoethyl)sulfanyl-4-phenyl-1,2,4-triazol-3-yl]methyl]-4-chlorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16ClN5O2S/c19-13-8-6-12(7-9-13)17(26)21-10-16-22-23-18(27-11-15(20)25)24(16)14-4-2-1-3-5-14/h1-9H,10-11H2,(H2,20,25)(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYSNGHGLXOQNIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=NN=C2SCC(=O)N)CNC(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16ClN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-({5-[(2-amino-2-oxoethyl)sulfanyl]-4-phenyl-4H-1,2,4-triazol-3-yl}methyl)-4-chlorobenzamide
Reactant of Route 2
Reactant of Route 2
N-({5-[(2-amino-2-oxoethyl)sulfanyl]-4-phenyl-4H-1,2,4-triazol-3-yl}methyl)-4-chlorobenzamide
Reactant of Route 3
Reactant of Route 3
N-({5-[(2-amino-2-oxoethyl)sulfanyl]-4-phenyl-4H-1,2,4-triazol-3-yl}methyl)-4-chlorobenzamide
Reactant of Route 4
Reactant of Route 4
N-({5-[(2-amino-2-oxoethyl)sulfanyl]-4-phenyl-4H-1,2,4-triazol-3-yl}methyl)-4-chlorobenzamide
Reactant of Route 5
Reactant of Route 5
N-({5-[(2-amino-2-oxoethyl)sulfanyl]-4-phenyl-4H-1,2,4-triazol-3-yl}methyl)-4-chlorobenzamide
Reactant of Route 6
Reactant of Route 6
N-({5-[(2-amino-2-oxoethyl)sulfanyl]-4-phenyl-4H-1,2,4-triazol-3-yl}methyl)-4-chlorobenzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.